molecular formula C15H9F6NO B064360 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 195371-89-2

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B064360
CAS No.: 195371-89-2
M. Wt: 333.23 g/mol
InChI Key: JHPOWEKNNICRTQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. Its core structural motif features two robust trifluoromethyl (CF3) groups, one attached to the benzoyl ring and the other to the anilino ring. This configuration imparts high electronegativity, enhanced lipid solubility, and metabolic stability, making it a valuable scaffold for the development of novel pharmaceutical candidates, particularly in targeting proteins where these properties are crucial for binding affinity and bioavailability. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for screening as potential enzyme inhibitors or receptor modulators. Furthermore, its unique electronic properties are exploited in materials science for the design of organic semiconductors, liquid crystals, and other advanced materials where the CF3 group influences charge transport and molecular assembly. This product is supplied with comprehensive analytical data (including NMR and LC/MS) to ensure identity and purity, enabling reliable and reproducible research outcomes.

Properties

IUPAC Name

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-4-6-12(7-5-10)22-13(23)9-2-1-3-11(8-9)15(19,20)21/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOWEKNNICRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357333
Record name 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195371-89-2
Record name 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Breakdown

The target molecule dissects into two key synthons:

  • 3-(Trifluoromethyl)benzoyl chloride

  • 4-(Trifluoromethyl)aniline

Strategic bond disconnections prioritize late-stage amide coupling to preserve functional group compatibility. Computational modeling (Gaussian 16) predicts 83% regioselectivity for trifluoromethyl group introduction at the meta position under Lewis acid catalysis.

Pathway Selection Criteria

Industrial routes favor cost-efficient trifluoromethylation using CF₃I/K₂CO₃ systems, while laboratory methods employ safer CF₃SO₂Na reagents despite 12% lower yields. The patent CN110885298B demonstrates scalable nitro group reduction using catalytic hydrogenation at 50 psi H₂ pressure.

Stepwise Laboratory Synthesis Protocols

First Trifluoromethyl Group Installation

Yield: 68% (HPLC purity >95%)
Key Challenge: Minimizing para-substitution byproducts through controlled addition rates

Second Trifluoromethyl Group Introduction

Microwave-assisted conditions (CEM Discover SP) enhance reaction kinetics:

Yield improvement: 73% vs conventional heating (58%)

Schotten-Baumann Protocol

Yield: 82% with 99.1% purity (NMR)

Palladium-Catalyzed Coupling

For electron-deficient aromatic systems:

Space-time yield: 0.48 g/L·h

Industrial-Scale Manufacturing Considerations

Continuous Flow Nitration Systems

ParameterBatch ReactorFlow Reactor
Reaction Volume (L)5000200
Cycle Time (h)240.5
Byproduct Formation12%3.8%
Energy Consumption580 kWh/kg210 kWh/kg

Data adapted from patent CN110885298B demonstrates 67% reduction in hazardous waste through continuous processing.

Solvent Recovery Optimization

Closed-loop systems recover 94% of dichloroethane through:

  • Multistage falling-film evaporation

  • Molecular sieve dehydration

  • Centrifugal purification

Comparative Methodological Analysis

Yield vs. Purity Tradeoffs

MethodAverage YieldHPLC PurityCost Index
Classical Amination78%98.5%1.0
Microwave-Assisted85%97.2%1.8
Enzymatic Coupling62%99.9%4.2

Enzymatic methods (Candida antarctica lipase B) show promise for pharmaceutical-grade material despite higher costs.

Quality Control Protocols

Spectroscopic Characterization

  • ¹⁹F NMR : δ -63.5 ppm (CF₃, J = 12.3 Hz)

  • FT-IR : 1695 cm⁻¹ (amide C=O stretch)

  • HPLC : C18 column, 75:25 MeCN/H₂O, tR = 4.78 min

Impurity Profiling

ImpurityStructureControl Limit
Des-trifluoroBenzamide analog<0.15%
Dimerized productBiaryl urea derivative<0.08%
Solvent residueDMF<500 ppm
Impact CategoryTraditional ProcessOptimized Process
Global Warming8.9 kg CO₂-eq/kg3.1 kg CO₂-eq/kg
Aquatic Toxicity12.3 CTUe/kg4.7 CTUe/kg
Energy Demand210 MJ/kg89 MJ/kg

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical intermediate due to its interactions with biological systems. Research indicates that the trifluoromethyl groups can enhance the binding affinity of the compound to specific molecular targets, which may include enzymes and receptors involved in various diseases. For instance, studies have shown that compounds with similar structures exhibit significant activity against certain cancer cell lines and may serve as potential drug candidates for cancer therapy.

Agrochemicals

In agrochemical research, 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is investigated for its efficacy as a pesticide or herbicide. The enhanced stability provided by the trifluoromethyl groups contributes to its effectiveness in agricultural applications, allowing for prolonged activity in various environmental conditions. Research has focused on synthesizing derivatives of this compound to optimize its biological activity against pests while minimizing environmental impact .

Materials Science

The unique properties of this compound also make it suitable for use in materials science. Its ability to modify surface properties and enhance the thermal stability of polymers is being explored. The incorporation of trifluoromethyl groups can lead to materials with improved hydrophobicity and chemical resistance, making them ideal for coatings and other applications where durability is essential.

Chemical Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation and substitution reactions, facilitating the development of novel compounds with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated promising anticancer activity against various cell lines. The research highlighted how modifications to the trifluoromethyl groups influenced the compound's efficacy and selectivity towards cancer cells, suggesting pathways for further drug development.

Case Study 2: Agrochemical Efficacy

In another study focusing on agrochemical applications, researchers synthesized several derivatives of this compound to evaluate their effectiveness as herbicides. The results indicated that certain modifications led to enhanced herbicidal activity against common agricultural weeds while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s binding affinity to enzymes or receptors by altering the electronic and steric properties of the molecule. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the biological context .

Comparison with Similar Compounds

4-Fluoro-N-[3-(Trifluoromethyl)Phenyl]Benzamide

  • Substituents : 4-F on benzamide, 3-CF₃ on phenyl.
  • Molecular Weight : ~313.25 g/mol (calculated).
  • Properties : The electronegative fluorine at the 4-position may enhance binding affinity in biological systems compared to -CF₃ groups. This compound is available at 97% purity, suggesting utility in high-precision research .
  • Applications: Not explicitly stated, but fluorinated benzamides are often explored in medicinal chemistry for their improved pharmacokinetics .

2-Fluoro-N-[4-(Trifluoromethyl)Phenyl]Benzamide

  • Substituents : 2-F on benzamide, 4-CF₃ on phenyl.

N-Phenyl-4-(Trifluoromethoxy)Benzamide (3u)

  • Substituents : 4-OCF₃ on benzamide.
  • Synthesis : Prepared via a one-pot reaction with 63% yield .
  • Comparison : The trifluoromethoxy (-OCF₃) group is less lipophilic than -CF₃, which may reduce membrane permeability but improve solubility .

Analogues with Heterocyclic Modifications

N-(3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl)-4-(((3-(Trifluoromethyl)Phenyl)Amino)Methyl)Benzamide (Compound 11)

  • Substituents : Imidazole ring at the 3-position, dual -CF₃ groups.
  • Activity: Acts as a tyrosine kinase inhibitor (IC₅₀ values in nanomolar range), highlighting the impact of heterocyclic additions on biological activity .
  • Molecular Weight : 601.22 g/mol (exact mass: 601.2167) .

B-Raf IN 1 (N-[3-(3-{4-[(Dimethylamino)Methyl]Phenyl}Pyrazolo[1,5-a]Pyrimidin-7-yl)Phenyl]-3-(Trifluoromethyl)Benzamide)

  • Substituents : Pyrazolopyrimidine core and -CF₃.
  • Application: Inhibits B-Raf kinase, a target in cancer therapy. The dimethylamino group enhances solubility, a feature absent in the target compound .

Agrochemically Relevant Analogues

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

  • Substituents : Isopropoxy group at the 3-position.
  • Application : Widely used as a fungicide. The -CF₃ group contributes to its durability in environmental conditions .

Biological Activity

3-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, also referred to as TFMP, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for TFMP is C14H10F6NOC_{14}H_{10}F_6NO. Its structure features a central benzamide moiety substituted with trifluoromethyl groups that enhance its lipophilicity and biological interaction potential. The presence of these groups is hypothesized to influence the compound's pharmacokinetic properties and receptor interactions.

Anticancer Properties

Recent studies have explored the anticancer activity of TFMP derivatives. A notable investigation assessed the in vitro effects of various benzamide derivatives, including TFMP, on cancer cell lines. The findings indicated that compounds retaining the trifluoromethyl substitution exhibited enhanced cytotoxicity against specific cancer types, particularly those expressing BCR-ABL fusion proteins associated with chronic myeloid leukemia (CML) .

Table 1: Anticancer Activity of TFMP Derivatives

CompoundCell LineIC50 (nM)
TFMPK56267
TFMPBa/F3 BCR-ABL147
Other DerivativeK56295

These results demonstrate that TFMP derivatives can effectively inhibit cell proliferation in cancer models, suggesting a potential therapeutic application.

The mechanism by which TFMP exerts its biological effects appears to involve inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that TFMP can inhibit autophosphorylation in BCR-ABL kinase, leading to reduced tyrosine phosphorylation and subsequent cell cycle arrest and apoptosis in affected cells .

Case Studies

  • Crystal Structure Analysis : A study published in Acta Crystallographica detailed the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide (a related compound), revealing insights into the molecular conformation and intermolecular interactions that may influence biological activity. The analysis highlighted specific dihedral angles and packing interactions that could affect the compound's stability and reactivity .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of TFMP derivatives with various protein targets. These studies suggest that the trifluoromethyl groups enhance binding through hydrophobic interactions, which is crucial for developing potent inhibitors against target kinases .

Q & A

Q. What are the key synthetic steps and safety precautions for preparing 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide?

The synthesis typically involves coupling reactions between trifluoromethyl-substituted benzoyl chlorides and aryl amines. A multi-step procedure includes:

  • Step 1 : Formation of the benzoyl chloride intermediate (e.g., via chlorination of 3-(trifluoromethyl)benzoic acid).
  • Step 2 : Amidation with 4-(trifluoromethyl)aniline under basic conditions (e.g., using Na₂CO₃ in dichloromethane) . Safety Precautions : Conduct hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid. Use ventilation and PPE due to mutagenicity risks (Ames II testing showed low but non-negligible mutagenicity) .

Q. Which spectroscopic methods confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Verify trifluoromethyl group integration and aromatic proton environments.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., M+H⁺ peaks matching expected mass).
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. How do trifluoromethyl groups influence the compound’s physicochemical properties?

Trifluoromethyl groups enhance lipophilicity (improving membrane permeability) and metabolic stability (resistance to oxidative degradation). These properties are critical for drug candidates, as seen in kinase inhibitor analogs .

Q. What purification techniques are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradients of dichloromethane/methanol.
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high yields.
  • HPLC : Achieve >98% purity for sensitive applications .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving trifluoromethyl groups?

  • Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products.
  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 48 hours under reflux) .

Q. What computational methods elucidate this compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to tyrosine kinases (e.g., B-Raf). Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge regions.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do short H-bonds involving fluorine atoms affect crystallographic stability?

  • X-ray Crystallography : Resolve C–H···F interactions (bond lengths ~2.3–2.5 Å).
  • PIXEL Analysis : Calculate interaction energies (e.g., −2.89 kcal/mol for C–H···F vs. −8.0 kcal/mol for N–H···O bonds). These weak interactions contribute to dense crystal packing .

Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?

  • Kinase Activity Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™.
  • Cell Viability Assays : Test anti-proliferative effects in cancer cell lines (e.g., HepG2) via MTT .

Q. How does modifying benzamide substituents impact D3 receptor binding affinity?

  • SAR Studies : Replace the trifluoromethyl group with cyano or methyl to assess steric/electronic effects.
  • Radioligand Displacement Assays : Use [³H]spiperone to quantify Ki values. For example, 3-(trifluoromethyl) analogs show 10-fold higher affinity than chloro derivatives .

Q. What strategies mitigate mutagenicity risks during handling?

  • Ames Testing : Prioritize compounds with lower mutagenic potential (e.g., analogs with <20% revertant colonies vs. controls).
  • Engineering Controls : Use fume hoods and closed-system reactors to minimize exposure .

Q. Methodological Notes

  • Synthetic References : .
  • Biological Evaluation : .
  • Computational/Crystallography : .
  • Safety Protocols : .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
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3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

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